Isoetharine

Description

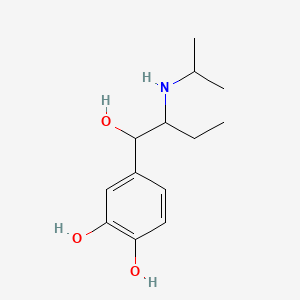

Structure

3D Structure

Propriétés

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9/h5-8,10,13-17H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYWAWARQUIQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048560 | |

| Record name | Isoetharine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoetharine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Appreciable, 3.18e+00 g/L | |

| Record name | Isoetharine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoetharine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

530-08-5, 79490-84-9 | |

| Record name | Isoetharine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoetharine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoetharine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoetharine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoetarine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoetharine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Isoetharine on Bronchial Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoetharine is a selective short-acting β2-adrenergic receptor agonist historically used as a bronchodilator for the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease.[1][2] Its therapeutic effect is primarily mediated by the relaxation of airway smooth muscle. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on bronchial smooth muscle, detailing the receptor interactions, downstream signaling cascades, and key experimental methodologies used to elucidate these pathways. Quantitative data for representative β-adrenergic agonists are provided to contextualize the pharmacological profile of this class of drugs.

Receptor Binding and Selectivity

This compound exerts its effects by binding to and activating β-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. While it demonstrates a greater affinity for β2-adrenergic receptors, which are predominantly expressed on bronchial smooth muscle cells, it also exhibits some interaction with β1-adrenergic receptors found in cardiac tissue.[1][2] This relative selectivity for β2 receptors is a key determinant of its therapeutic window, minimizing cardiac side effects.

The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: Representative Binding Affinities (Ki) of β-Adrenergic Agonists

| Compound | Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |

| Isoproterenol | Human β1 | 25 | CHO | [3H]-CGP 12177 | [3] |

| Human β2 | 30 | CHO | [3H]-CGP 12177 | ||

| Salbutamol | Human β1 | 1000 | CHO | [3H]-CGP 12177 | |

| Human β2 | 100 | CHO | [3H]-CGP 12177 | ||

| Formoterol | Human β1 | 100 | CHO | [3H]-CGP 12177 | |

| Human β2 | 3 | CHO | [3H]-CGP 12177 | ||

| Salmeterol | Human β1 | 300 | CHO | [3H]-CGP 12177 | |

| Human β2 | 3 | CHO | [3H]-CGP 12177 |

Note: Specific Ki values for this compound were not available in the reviewed literature. The data presented for other β-agonists illustrate the range of affinities and selectivities within this drug class.

Signal Transduction Pathway

The binding of this compound to the β2-adrenergic receptor initiates a cascade of intracellular events, the primary pathway of which involves the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP).

The Canonical cAMP-PKA Pathway

-

G Protein Activation: Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP, leading to an increase in intracellular cAMP concentration.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active.

-

Phosphorylation of Target Proteins: Activated PKA phosphorylates several downstream target proteins in the smooth muscle cell, which collectively lead to muscle relaxation. A key target is the myosin light chain phosphatase (MLCP). PKA-mediated phosphorylation of MLCP can increase its activity, leading to the dephosphorylation of myosin light chains. Dephosphorylated myosin is unable to interact with actin, resulting in smooth muscle relaxation.

The Role of Exchange Protein Directly Activated by cAMP (Epac)

More recent research has identified an alternative cAMP-dependent signaling pathway involving the Exchange protein directly activated by cAMP (Epac). While the role of PKA is considered predominant in β-agonist-mediated relaxation of airway smooth muscle, Epac may also contribute. Epac is a guanine nucleotide exchange factor for the small G protein Rap1. The Epac-mediated pathway has been shown to contribute to the relaxation of airway smooth muscle, potentially by modulating the activity of RhoA and Rac1, which are key regulators of MLC phosphorylation.

Signaling Pathway of this compound in Bronchial Smooth Muscle

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Isoetharine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoetharine is a short-acting β2-adrenergic receptor agonist that has been utilized as a bronchodilator for the management of asthma and other obstructive airway diseases. Its chemical structure, a catecholamine derivative, is central to its pharmacological activity. This document provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and a detailed examination of its chemical synthesis. The mechanism of action, stemming from its structural characteristics, is also elucidated. All quantitative data is presented in tabular format for clarity, and key pathways are visualized using logical diagrams.

Chemical Structure and Properties

This compound is a synthetic catecholamine and a structural analogue of epinephrine. Its chemical identity is defined by a catechol ring (a benzene ring with two adjacent hydroxyl groups), a hydroxyl group on the benzylic carbon, and an isopropylamino group attached to the second carbon of a butyl side chain.

IUPAC Name: (RS)-4-[1-hydroxy-2-(isopropylamino)butyl]benzene-1,2-diol[1]

Stereochemistry: this compound is a racemic mixture, meaning it contains equal amounts of its stereoisomers.[1][2][3] It has two stereocenters, leading to four possible stereoisomers. The commercial product is typically a mixture of the (1R,2S), (1S,2R), (1R,2R), and (1S,2S) isomers.

Chemical Formula: C₁₃H₂₁NO₃[1]

Figure 1: 2D Chemical Structure of this compound

Figure 1: 2D Chemical Structure of this compound

Physicochemical and Quantitative Data

The physicochemical properties of this compound and its common salt forms are crucial for its formulation and pharmacokinetic profile.

| Property | Value | Salt Form | Source(s) |

| Molecular Weight | 239.31 g/mol | Free Base | |

| 275.77 g/mol | Hydrochloride | ||

| 335.41 g/mol | Mesylate | ||

| CAS Number | 530-08-5 | Free Base | |

| 2576-92-3 | Hydrochloride | ||

| 7279-75-6 | Mesylate | ||

| Melting Point | 212-213 °C (decomposes) | Hydrochloride | |

| Water Solubility | 3.18 mg/mL (predicted) | Hydrochloride | |

| logP (Octanol-Water) | 0.63 - 1.05 (predicted) | Hydrochloride | |

| pKa (Strongest Acidic) | 10.01 (predicted) | Hydrochloride | |

| pKa (Strongest Basic) | 9.01 (predicted) | Hydrochloride | |

| Polar Surface Area | 72.72 Ų (predicted) | Hydrochloride |

Synthesis of this compound

The synthesis of this compound was first reported in a 1936 patent by Bockmühl et al. While specific, modern experimental protocols are not widely published, the synthesis can be logically constructed based on established chemical transformations for similar catecholamines. The general approach involves the formation of an aminoketone intermediate followed by its reduction.

A plausible synthetic pathway starts with 3',4'-dihydroxybutyrophenone. The synthesis proceeds through two main steps:

-

Alpha-Bromination: The starting ketone is brominated at the alpha-position (the carbon adjacent to the carbonyl group).

-

Amination: The resulting α-bromo ketone is then reacted with isopropylamine. The amine displaces the bromide to form the key intermediate, 1-(3,4-dihydroxyphenyl)-2-(isopropylamino)butan-1-one.

-

Reduction: The carbonyl group of the aminoketone intermediate is reduced to a secondary alcohol to yield the final product, this compound.

Synthesis Workflow

Caption: General synthesis pathway for this compound.

Experimental Protocols (General Methodology)

Detailed, step-by-step protocols for the synthesis of this compound are proprietary. However, the following represents a general methodology for the key transformations based on standard organic chemistry practices and synthesis of analogous compounds.

Step 1: Synthesis of 1-(3,4-dihydroxyphenyl)-2-(isopropylamino)butan-1-one (Aminoketone Intermediate)

-

Objective: To introduce the isopropylamino group to the butyrophenone backbone.

-

General Protocol:

-

Protection (Optional but Recommended): The catechol hydroxyl groups of 3',4'-dihydroxybutyrophenone are typically protected (e.g., as benzyl ethers or acetonides) to prevent side reactions.

-

Alpha-Halogenation: The protected ketone is brominated at the alpha-position using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent (e.g., acetic acid or chloroform).

-

Amination: The resulting α-bromo ketone is dissolved in a polar aprotic solvent (e.g., acetonitrile or THF). An excess of isopropylamine is added, and the mixture is stirred, often at an elevated temperature, until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: The reaction mixture is worked up by removing the solvent, partitioning between an organic solvent and water, and washing to remove excess amine and salts. The organic layer is dried and concentrated.

-

Deprotection: The protecting groups on the catechol are removed (e.g., via hydrogenation for benzyl groups) to yield the aminoketone intermediate.

-

Step 2: Reduction of the Aminoketone to this compound

-

Objective: To reduce the ketone functional group to a secondary alcohol.

-

General Protocol:

-

Catalytic Hydrogenation: The aminoketone intermediate, often as its hydrochloride salt, is dissolved in a suitable solvent like methanol or ethanol. A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added.

-

The mixture is subjected to a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr shaker) and stirred until the uptake of hydrogen ceases. This process reduces the carbonyl group to a hydroxyl group.

-

Work-up: The catalyst is removed by filtration (e.g., through Celite). The solvent is evaporated under reduced pressure.

-

Purification: The crude this compound can be purified by crystallization, often from a solvent mixture like methanol/ether, to yield the final product as its hydrochloride salt.

-

Mechanism of Action: A Structure-Activity Relationship

This compound functions as a selective agonist for β2-adrenergic receptors, which are predominantly found in the smooth muscle of the bronchial airways. Its bronchodilatory effect is a direct consequence of its molecular structure interacting with these receptors.

-

Binding: The catechol hydroxyl groups and the beta-hydroxyl group on the side chain are crucial for binding to the β2-adrenergic receptor.

-

Activation: Upon binding, this compound induces a conformational change in the receptor, activating the associated Gs protein.

-

Signal Transduction: The activated Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Muscle Relaxation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK). This inhibition of MLCK prevents the phosphorylation of myosin, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound leading to bronchodilation.

Conclusion

This compound serves as a classic example of structure-based drug design in the realm of adrenergic agonists. Its specific arrangement of a catechol nucleus, a hydroxylated side chain, and a bulky amino substituent dictates its selectivity and efficacy as a β2 agonist. The synthesis, rooted in fundamental organic reactions, involves the creation of an aminoketone intermediate followed by a critical reduction step to form the final active amino alcohol. Understanding these chemical principles is essential for the development of new, more effective bronchodilators and for professionals involved in the manufacturing and analysis of such therapeutic agents.

References

Isoetharine Enantiomers: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoetharine is a short-acting β2-adrenergic receptor agonist that has been utilized as a bronchodilator for the management of bronchospasm associated with asthma and other obstructive airway diseases.[1][2][3] As a catecholamine derivative, it elicits its therapeutic effect by relaxing the smooth muscle of the airways, leading to improved airflow.[1][4] this compound is a chiral molecule and has been administered as a racemic mixture of its two enantiomers: (R)-isoetharine and (S)-isoetharine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This technical guide provides an in-depth overview of the biological activity of this compound enantiomers, focusing on their mechanism of action, stereoselectivity, and the experimental protocols used to characterize their activity.

Mechanism of Action

The primary mechanism of action for this compound involves its selective agonism at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial airways. Binding of this compound to these G-protein coupled receptors initiates a signaling cascade that results in bronchodilation.

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like this compound leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle. This signaling pathway is the foundation of the bronchodilatory effect of this compound.

Stereoselectivity of this compound Enantiomers

Expected Quantitative Data

The following table provides a hypothetical representation of the expected differences in binding affinity (Ki) and functional potency (EC50) between the enantiomers of this compound at β1- and β2-adrenergic receptors. These values are illustrative and based on general principles of stereoselectivity observed with similar compounds.

| Enantiomer | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| (R)-Isoetharine | β1 | 500 | 1000 |

| β2 | 50 | 100 | |

| (S)-Isoetharine | β1 | >10,000 | >10,000 |

| β2 | 5,000 | 8,000 | |

| Racemic this compound | β1 | 1000 | 2000 |

| β2 | 100 | 200 |

Note: This table is a hypothetical representation to illustrate the expected stereoselectivity. Actual experimental values may differ.

Experimental Protocols

To determine the binding affinity and functional potency of this compound enantiomers, a series of in vitro experiments are typically employed. These assays are crucial for characterizing the pharmacological profile of each enantiomer.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. This is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd).

Objective: To determine the binding affinity of (R)- and (S)-isoetharine for β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., CHO cells transfected with human β1- or β2-adrenergic receptors, or tissue homogenates from guinea pig lung).

-

Radioligand: A radiolabeled antagonist with high affinity for the receptor, such as [³H]-dihydroalprenolol (³H-DHA) or [¹²⁵I]-iodocyanopindolol, is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor (e.g., (R)-isoetharine, (S)-isoetharine, or racemic this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.

-

Quantification: The amount of radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are used to determine the potency and efficacy of an agonist in eliciting a biological response. For bronchodilators, this is often assessed by measuring the relaxation of airway smooth muscle.

Objective: To determine the functional potency (EC50) of (R)- and (S)-isoetharine in relaxing airway smooth muscle.

Methodology:

-

Tissue Preparation: Tracheal or bronchial smooth muscle strips are isolated from an appropriate animal model, such as the guinea pig. The tissues are mounted in an organ bath containing a physiological salt solution and maintained at 37°C.

-

Contraction: The tissues are pre-contracted with a spasmogen, such as histamine or methacholine, to induce a stable level of tone.

-

Cumulative Concentration-Response Curve: Increasing concentrations of the agonist (e.g., (R)-isoetharine, (S)-isoetharine, or racemic this compound) are added cumulatively to the organ bath.

-

Measurement of Relaxation: The relaxation of the smooth muscle is measured isometrically using a force transducer.

-

Data Analysis: The relaxation responses are expressed as a percentage of the maximal relaxation induced by a standard β-agonist like isoproterenol. The data is then fitted to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

Conclusion

This compound is a clinically effective bronchodilator that exerts its action through the activation of β2-adrenergic receptors. As a chiral drug administered as a racemate, it is crucial for researchers and drug developers to understand the distinct pharmacological profiles of its individual enantiomers. While specific quantitative data comparing (R)- and (S)-isoetharine is not extensively documented in publicly available literature, the principles of stereochemistry in pharmacology strongly suggest that the (R)-enantiomer is the primary contributor to the therapeutic effect. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the binding and functional properties of this compound enantiomers and other chiral β-adrenergic agonists. Further research to quantify the stereoselective activity of this compound would be invaluable for optimizing respiratory therapeutics.

References

- 1. This compound | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Studies on the effects of enantiomers of soterenol, trimetoquinol and salbutamol on beta adrenergic receptors of isolated guinea-pig atria and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Isoetharine's Beta-2 Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isoetharine is a catecholamine derivative and a beta-adrenergic receptor agonist historically used as a bronchodilator for the treatment of asthma, bronchitis, and emphysema.[1][2] Its therapeutic effect is primarily mediated by the activation of beta-2 adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.[2][3] However, like many beta-agonists, this compound is not entirely specific for the beta-2 subtype and can interact with beta-1 adrenergic receptors, which are predominantly found in the heart.[1] This off-target activation can lead to undesirable cardiovascular side effects. Therefore, the in vitro characterization of this compound's selectivity for the beta-2 adrenergic receptor is a critical aspect of its pharmacological profiling.

This guide will detail the experimental approaches to quantify the binding affinity and functional potency of this compound at both beta-1 and beta-2 adrenergic receptors.

Beta-Adrenergic Receptor Subtypes and Signaling

Beta-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are classified into three main subtypes: beta-1 (β1), beta-2 (β2), and beta-3 (β3). The differential tissue distribution and signaling pathways of β1 and β2 receptors are key to understanding the desired therapeutic effects and potential side effects of agonists like this compound.

-

Beta-1 Adrenergic Receptors (β1AR): Primarily located in the heart, where their stimulation leads to an increase in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

-

Beta-2 Adrenergic Receptors (β2AR): Predominantly found in the smooth muscle of the bronchi, blood vessels, and uterus. Their activation leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.

Both β1AR and β2AR couple to the stimulatory G protein (Gs), which activates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit the final physiological response.

Figure 1: Beta-Adrenergic Receptor Signaling Pathway.

In Vitro Characterization of Beta-2 Selectivity

The selectivity of this compound is determined by comparing its binding affinity and functional potency at β1AR and β2AR. This is typically achieved using cell lines that stably express a high density of a single receptor subtype, such as Chinese Hamster Ovary (CHO) cells.

Binding Affinity Studies: Radioligand Displacement Assays

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. In a competitive binding assay, a constant concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is incubated with cell membranes expressing the receptor of interest in the presence of increasing concentrations of an unlabeled competitor ligand (this compound). The ability of this compound to displace the radioligand from the receptor is measured, and the concentration at which 50% of the radioligand is displaced (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.

Data Presentation: Binding Affinity of this compound

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Selectivity Ratio (β1/β2) | Reference |

| Beta-1 | e.g., [¹²⁵I]-CYP | e.g., CHO-β1 | Data not available | \multirow{2}{*}{N/A} | [Example] |

| Beta-2 | e.g., [¹²⁵I]-CYP | e.g., CHO-β2 | Data not available | [Example] | |

| Note: Specific Ki values for this compound at β1 and β2 receptors are not consistently reported in readily available literature. This table serves as a template for data presentation. |

Experimental Protocol: Competitive Radioligand Binding Assay

-

Cell Membrane Preparation:

-

Culture CHO cells stably expressing either human β1AR or β2AR.

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-cyanopindolol).

-

Add increasing concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-selective antagonist like propranolol).

-

-

Incubation and Filtration:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Potency and Efficacy Studies: cAMP Accumulation Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For β1AR and β2AR, this is typically the accumulation of intracellular cAMP. In a cAMP accumulation assay, cells expressing the receptor of interest are incubated with increasing concentrations of the agonist (this compound), and the amount of cAMP produced is quantified.

-

Potency (EC50): The concentration of the agonist that produces 50% of its maximal effect. A lower EC50 value indicates higher potency.

-

Intrinsic Activity (Emax): The maximal effect of the agonist, often expressed as a percentage of the maximal effect of a full agonist like isoproterenol.

Data Presentation: Functional Potency and Efficacy of this compound

| Receptor Subtype | Cell Line | EC50 (nM) | Intrinsic Activity (% of Isoproterenol) | Selectivity Ratio (β1/β2) | Reference |

| Beta-1 | e.g., CHO-β1 | Data not available | Data not available | \multirow{2}{*}{N/A} | [Example] |

| Beta-2 | e.g., CHO-β2 | Data not available | Data not available | [Example] | |

| Note: Specific EC50 and intrinsic activity values for this compound at β1 and β2 receptors are not consistently reported in readily available literature. This table serves as a template for data presentation. |

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture and Seeding:

-

Culture CHO cells stably expressing either human β1AR or β2AR.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add increasing concentrations of this compound to the wells.

-

Include control wells with a vehicle (basal cAMP level) and a full agonist like isoproterenol (maximal cAMP level).

-

-

Incubation and Cell Lysis:

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Quantification:

-

Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as those based on competitive immunoassays with fluorescent or luminescent readouts (e.g., HTRF, AlphaScreen).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve.

-

Determine the EC50 and Emax values from the curve using non-linear regression analysis.

-

Calculate the intrinsic activity relative to the maximal response of isoproterenol.

-

Experimental Workflow and Data Interpretation

The overall workflow for determining the in vitro beta-2 selectivity of this compound involves a series of interconnected steps, from initial cell line selection to the final calculation of selectivity ratios.

Figure 2: Experimental Workflow for Selectivity Determination.

Selectivity Calculation:

The selectivity of this compound for the beta-2 adrenergic receptor is expressed as a ratio of its affinity or potency at the beta-1 receptor versus the beta-2 receptor.

-

Binding Selectivity Ratio: Ki (β1) / Ki (β2)

-

Functional Selectivity Ratio: EC50 (β1) / EC50 (β2)

A higher ratio indicates greater selectivity for the beta-2 adrenergic receptor.

Conclusion

The in vitro characterization of this compound's beta-2 selectivity is a fundamental step in understanding its pharmacological profile. Through the systematic application of radioligand binding and functional cAMP accumulation assays, it is possible to quantify the binding affinity, functional potency, and intrinsic activity of this compound at both beta-1 and beta-2 adrenergic receptors. While this compound is known to be a relatively beta-2 selective agonist, the precise quantitative data from standardized in vitro systems is not consistently available. The methodologies and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to perform such characterizations, which are essential for predicting both the therapeutic efficacy and the potential for off-target cardiovascular side effects of beta-adrenergic agonists.

References

Pharmacological Profiling of Isoetharine and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive pharmacological profile of isoetharine, a selective short-acting β2-adrenergic receptor agonist historically used in the management of bronchospasm. The document details its mechanism of action, metabolism, and the experimental methodologies used for its characterization. While this compound is an older drug, this guide consolidates available information on its receptor binding, functional activity, and pharmacokinetics, and discusses the role of its metabolites. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also provides context by comparing this compound to other relevant β-agonists and outlines the standard experimental protocols for pharmacological profiling.

Introduction

This compound is a catecholamine derivative and a relatively selective β2-adrenergic receptor agonist.[1][2] It has been utilized as a fast-acting bronchodilator for the treatment of asthma, bronchitis, and emphysema.[1][3] Its therapeutic effect is achieved through the relaxation of bronchial smooth muscle, leading to an increase in airway diameter and improved airflow.[1] Understanding the detailed pharmacological profile of this compound and its metabolites is crucial for a comprehensive assessment of its therapeutic window and potential for drug interactions. This guide aims to provide an in-depth overview of its pharmacological characteristics, supported by detailed experimental protocols and visual representations of key pathways.

Mechanism of Action

This compound exerts its bronchodilatory effects by selectively stimulating β2-adrenergic receptors located on the surface of bronchial smooth muscle cells. This interaction initiates a cascade of intracellular events, as depicted in the signaling pathway below.

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by this compound leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase (MLCK). The net effect is the relaxation of airway smooth muscle and bronchodilation.

Pharmacological Data

Receptor Binding Affinity

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor, typically expressed as the inhibition constant (Ki). While it is known that this compound is more selective for β2 over β1 receptors, specific Ki values are not available in the reviewed literature.

Table 1: β-Adrenergic Receptor Binding Affinities (Ki, nM)

| Compound | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Selectivity (β1/β2) |

| This compound | Data not available | Data not available | Data not available |

| Metabolite(s) | Data not available | Data not available | Data not available |

| Isoprenaline | [Reference Value] | [Reference Value] | [Reference Value] |

| Salbutamol | [Reference Value] | [Reference Value] | [Reference Value] |

Note: Comparative data for isoprenaline and salbutamol are included for context and would be populated from relevant literature in a full study.

Functional Activity

Functional assays measure the biological response to a drug, such as smooth muscle relaxation or second messenger production. The potency of an agonist is often expressed as the half-maximal effective concentration (EC50) or as the negative logarithm of the EC50 (pD2).

Table 2: In Vitro Functional Potency

| Assay | Compound | EC50 / pD2 |

| Guinea Pig Trachea Relaxation | This compound | Data not available |

| Metabolite(s) | Data not available | |

| Isoprenaline | pD2: 7.60 ± 0.01 | |

| Salbutamol | pD2: 7.50 ± 0.01 | |

| cAMP Accumulation | This compound | Data not available |

| Metabolite(s) | Data not available |

Metabolism and Pharmacokinetics

This compound is rapidly metabolized following inhalation. The primary metabolic pathways involve O-methylation by catechol-O-methyltransferase (COMT) and sulfation. A significant portion of this compound metabolites are dual-conjugated, having undergone both methylation and sulfation.

Metabolic Pathways

The catechol structure of this compound makes it a substrate for both COMT and sulfotransferases (SULTs). The inhibition of COMT can lead to an increase in the production of singularly sulfated metabolites, suggesting a compensatory metabolic pathway.

Pharmacokinetic Parameters

Detailed pharmacokinetic parameters for this compound and its metabolites in humans are not well-documented in the available literature.

Table 3: Pharmacokinetic Parameters

| Parameter | This compound | Metabolite(s) |

| Half-life (t½) | Data not available | Data not available |

| Clearance (CL) | Data not available | Data not available |

| Volume of Distribution (Vd) | Data not available | Data not available |

Experimental Protocols

The following sections describe the standard methodologies for the pharmacological characterization of a β2-adrenergic agonist like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its receptor.

Objective: To determine the Ki of this compound and its metabolites for β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptors (e.g., CHO cells stably expressing human β1- or β2-adrenergic receptors).

-

Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or its metabolites).

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Isolated Organ Bath (Guinea Pig Trachea Relaxation)

This ex vivo assay assesses the functional potency of a bronchodilator.

Objective: To determine the EC50 or pD2 of this compound and its metabolites for inducing relaxation of airway smooth muscle.

Methodology:

-

Tissue Preparation: The trachea is isolated from a guinea pig and cut into rings or strips.

-

Mounting: The tissue is mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with carbogen (95% O2, 5% CO2).

-

Contraction: The tracheal preparation is pre-contracted with an agonist such as histamine or carbachol.

-

Cumulative Concentration-Response Curve: Increasing concentrations of the test compound (this compound or its metabolites) are added to the bath, and the resulting relaxation is measured isometrically.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal relaxation (EC50) is determined, and the pD2 is calculated (-log EC50).

cAMP Accumulation Assay

This in vitro assay quantifies the production of the second messenger cAMP in response to receptor activation.

Objective: To determine the EC50 of this compound and its metabolites for stimulating cAMP production in cells expressing β2-adrenergic receptors.

Methodology:

-

Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., HEK293 cells) are cultured in appropriate conditions.

-

Agonist Stimulation: The cells are incubated with increasing concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: A dose-response curve is generated, and the EC50 value is determined.

Conclusion

This compound is a β2-selective adrenergic agonist that produces bronchodilation through the canonical cAMP-PKA signaling pathway. It undergoes rapid and extensive metabolism via O-methylation and sulfation. While a qualitative understanding of its pharmacology is well-established, there is a notable lack of publicly available, specific quantitative data regarding its receptor binding affinities, functional potencies, and the pharmacokinetic profiles of both the parent drug and its metabolites. The experimental protocols detailed in this guide provide a framework for generating such data, which would be essential for a complete modern pharmacological assessment. For researchers and drug development professionals, this guide highlights the importance of comprehensive in vitro and ex vivo characterization for understanding the full pharmacological profile of a drug candidate.

References

- 1. Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro tachyphylaxis to isoprenaline in guinea-pig trachea: influence of theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Development of Isoetharine: A Technical Guide for Drug Development Professionals

An In-depth Review of the Synthesis, Pharmacological Profile, and Clinical Evolution of a Pioneering β2-Selective Bronchodilator

Introduction

In the mid-20th century, the search for safer and more effective treatments for obstructive airway diseases like asthma and bronchitis led to the development of a new class of bronchodilators. Isoetharine emerged as a significant advancement over its non-selective predecessors, epinephrine and isoproterenol. As the "granddaughter of adrenalin," it represented a crucial step towards receptor-selective therapy, aiming to maximize bronchodilation while minimizing cardiovascular side effects[1]. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its synthesis, mechanism of action, pharmacological evaluation, and clinical application, intended for researchers, scientists, and professionals in drug development.

The Dawn of a Selective Era: Discovery and Synthesis

The development of this compound was a direct response to the significant cardiovascular side effects, such as tachycardia, associated with the non-selective β-adrenergic agonist isoproterenol, which was discovered in 1940[2][3]. The scientific community recognized that the desired bronchodilatory effects and the undesired cardiac stimulation were mediated by different subtypes of adrenergic receptors. This understanding culminated in the classification of β-receptors into β1 (predominantly in the heart) and β2 (predominantly in the bronchial smooth muscle) subtypes by Lands and colleagues in 1967[4][5].

Mechanism of Action: Targeting the β2-Adrenergic Receptor

This compound exerts its therapeutic effect by acting as a relatively selective agonist at the β2-adrenergic receptors located on the surface of bronchial smooth muscle cells. This interaction initiates a cascade of intracellular events aimed at promoting muscle relaxation.

Upon binding, this compound activates the Gs alpha subunit of the associated G-protein-coupled receptor. This, in turn, stimulates the enzyme adenylyl cyclase to increase the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting elevation in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various target proteins, leading to the sequestration of intracellular calcium and a decrease in the activity of myosin light-chain kinase. The net effect is the relaxation of the bronchial smooth muscle, leading to bronchodilation and relief from bronchospasm.

Pharmacological Profile and Selectivity

The key pharmacological advantage of this compound over its predecessors was its preferential affinity for β2 receptors over β1 receptors. This selectivity, however, was not absolute. While it demonstrated a greater effect on bronchial smooth muscle (β2-mediated) than on the heart (β1-mediated), some degree of cardiac stimulation was still observed, particularly at higher doses.

Experimental Protocols for Determining Selectivity

The selectivity of β-adrenergic agonists like this compound was historically determined using in vitro isolated organ bath studies. These experiments are crucial for characterizing the potency and efficacy of a compound on different tissue types.

Protocol: Isolated Guinea Pig Tracheal Chain (β2 activity)

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in a Krebs-Henseleit physiological salt solution, continuously gassed with 95% O2 and 5% CO2. The trachea is cleaned of adhering connective tissue and cut into a spiral strip or a chain of rings.

-

Mounting: The tracheal preparation is suspended in a temperature-controlled (37°C) organ bath containing the Krebs-Henseleit solution. One end is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1 gram.

-

Contraction: A contractile agent, such as histamine or carbachol, is added to the bath to induce a sustained submaximal contraction of the smooth muscle.

-

Drug Administration: Cumulative concentrations of the agonist (e.g., this compound) are added to the bath. The relaxant effect of each concentration is recorded as a percentage reversal of the induced tone.

-

Data Analysis: A concentration-response curve is plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) is calculated to determine potency.

Protocol: Isolated Guinea Pig Atria (β1 activity)

-

Tissue Preparation: The atria from a guinea pig heart are dissected and mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Mounting: The spontaneously beating atria are connected to a force transducer to measure the rate and force of contraction.

-

Equilibration: The preparation is allowed to stabilize for approximately 60 minutes.

-

Drug Administration: Cumulative concentrations of the agonist are added to the bath. The increase in the rate of atrial contraction (positive chronotropic effect) is recorded.

-

Data Analysis: A concentration-response curve is constructed, and the EC50 is determined.

By comparing the EC50 values from the tracheal (β2) and atrial (β1) preparations, a selectivity ratio can be determined, providing a quantitative measure of the drug's receptor preference.

Quantitative Data on Adrenergic Activity

While specific pA2 or Ki values from the original studies on this compound are not consistently available in contemporary databases, comparative studies from the era consistently placed its β2-selectivity as intermediate between the non-selective isoproterenol and the later, more highly selective agonists like salbutamol (albuterol).

| Compound | Primary Receptor Activity | Relative Bronchodilator Potency (β2) | Relative Cardiac Stimulant Potency (β1) |

| Isoproterenol | β1 and β2 Agonist | High | High |

| This compound | Relatively Selective β2 Agonist | Moderate | Low-Moderate |

| Salbutamol (Albuterol) | Selective β2 Agonist | High | Low |

This table represents a qualitative summary based on historical pharmacological comparisons.

Clinical Development and Application

This compound, under brand names such as Bronkosol and Bronkometer, was approved for medical use prior to January 1, 1982, with New Drug Application (NDA) 12-339 being a key registration. It was primarily administered via nebulization or metered-dose inhaler for the treatment of bronchospasm associated with asthma and other obstructive airway diseases.

Clinically, this compound offered a rapid onset of action, typically providing relief from shortness of breath within minutes of inhalation. This made it a valuable agent for acute symptom relief.

Clinical Trial Data

Clinical trials from the period compared the efficacy and safety of this compound to other available bronchodilators. The primary endpoint in these studies was often the Forced Expiratory Volume in one second (FEV1), a measure of pulmonary function.

| Study Parameter | This compound | Metaproterenol | Albuterol | Placebo |

| Number of Patients | 10 | 10 | 10 | 10 |

| Dosage (aerosol) | 680 µg | 1300 µg | 280 µg | N/A |

| Mean Max % Change in FEV1 | Data not specified | Data not specified | Data not specified | Inferior to active drugs |

| Duration of Action | Shorter | Longer than this compound | Longer than this compound | N/A |

Data adapted from a comparative study in adult men with reversible, chronic pulmonary obstruction. While the study concluded metaproterenol was superior to this compound, specific mean percentage changes were not provided in the abstract.

Decline and Legacy

By the late 1980s, the use of this compound began to decline as newer, more β2-selective, and longer-acting agents like albuterol became the standard of care. These newer drugs offered an improved therapeutic window, with greater bronchodilation and even fewer cardiovascular side effects.

The holders of the NDAs for Bronkometer and Bronkosol voluntarily requested the withdrawal of their approval, citing that the products were no longer marketed. The FDA announced the withdrawal of approval for NDA 12-339 as effective on September 30, 2000.

Despite its eventual replacement, the development of this compound was a pivotal moment in the history of respiratory medicine. It validated the therapeutic strategy of targeting β2-adrenergic receptors and paved the way for the development of the highly effective and selective β2-agonists that are the cornerstone of bronchodilator therapy today. Its story serves as a critical case study in the iterative process of drug development, demonstrating the drive for improved selectivity and safety in pharmacology.

References

- 1. Isoetarine - Wikipedia [en.wikipedia.org]

- 2. Federal Register :: Lilly Research Laboratories et al.; Withdrawal of Approval of 28 New Drug Applications [federalregister.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selectivity of beta-adrenoceptor agonists and antagonists on bronchial, skeletal, vascular and cardiac muscle in the anaesthetized cat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Isoetharine Derivatives: A Technical Guide for Drug Development

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of isoetharine derivatives as β2-adrenergic receptor agonists. This compound, a catecholamine bronchodilator, serves as a foundational scaffold for the development of more selective and potent therapeutic agents for obstructive airway diseases. This document outlines the critical molecular features governing the potency and selectivity of these compounds, including modifications to the catechol ring, the ethanolamine side chain, and the N-alkyl substituent. Detailed experimental protocols for key pharmacological assays are provided, alongside quantitative data and visualizations of relevant biological pathways and experimental workflows to guide future drug discovery efforts.

Introduction

This compound is a sympathomimetic amine that has been used for the treatment of asthma and bronchospasm.[1][2] It functions as a relatively selective β2-adrenergic receptor agonist, leading to the relaxation of bronchial smooth muscle.[1][2] Its mechanism of action involves the stimulation of adenylyl cyclase, which increases intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1] While effective, this compound exhibits some residual β1-adrenergic activity, which can lead to cardiovascular side effects. This has driven research into the development of derivatives with improved β2 selectivity and pharmacokinetic profiles.

The core structure of this compound, a substituted phenylethanolamine, offers multiple points for chemical modification. Understanding the relationship between these structural changes and the resulting pharmacological activity is crucial for the rational design of new, superior bronchodilators. This guide will systematically explore these relationships.

Core Structure and Key Pharmacophoric Features

The fundamental scaffold of a β2-agonist consists of a catechol or a modified aromatic ring attached to an ethanolamine side chain. For maximal activity and selectivity, several structural features are considered essential:

-

Aromatic Ring: The nature and substitution pattern of the aromatic ring are critical for receptor interaction and metabolic stability.

-

β-Hydroxyl Group: The hydroxyl group on the ethanolamine side chain, preferably in the (R)-configuration, is crucial for high-affinity binding to the adrenergic receptor.

-

Amine Group: A secondary amine is generally required for agonist activity, and the nature of its substituent dictates receptor selectivity.

Structure-Activity Relationship (SAR) of this compound Derivatives

The following sections detail the impact of structural modifications at different positions of the this compound molecule.

Modifications of the Catechol Ring

The 3,4-dihydroxy (catechol) moiety of this compound is a substrate for catechol-O-methyltransferase (COMT), leading to rapid metabolism and a short duration of action. Modifications to this ring are a key strategy to improve metabolic stability and β2 selectivity.

-

Replacement of 3-OH Group: Replacing the meta-hydroxyl group with a hydroxymethyl group (as in salbutamol/albuterol) or a formamido group results in compounds that are not metabolized by COMT, thus prolonging their duration of action. This modification also tends to enhance β2 selectivity.

-

Resorcinol Analogs: Shifting the hydroxyl groups to the 3 and 5 positions (a resorcinol structure), as seen in metaproterenol and terbutaline, also confers resistance to COMT-mediated metabolism and increases β2 selectivity.

Modifications of the N-Alkyl Substituent

The size and nature of the substituent on the amine nitrogen are primary determinants of β-receptor selectivity.

-

Bulk of the Substituent: As the bulk of the N-substituent increases, α-adrenergic activity decreases, and β-adrenergic activity increases. This compound's N-isopropyl group provides a degree of β2 selectivity over the N-methyl group of epinephrine.

-

Tertiary Butyl Group: Introducing a larger tertiary-butyl group on the nitrogen, as in salbutamol and terbutaline, further enhances β2 selectivity.

-

N-Aralkyl Substituents: The addition of a bulky N-aralkyl (aromatic alkyl) group can significantly increase β2 selectivity and, in some cases, lead to long-acting β2-agonists (LABAs).

Modifications of the Ethanolamine Side Chain

-

α-Carbon Substitution: The ethyl group on the α-carbon of this compound (distinguishing it from isoproterenol) contributes to its β2 selectivity. However, substitution at this position generally reduces overall potency. Small alkyl groups at this position can also slow metabolism by monoamine oxidase (MAO).

-

β-Carbon Stereochemistry: The hydroxyl group on the β-carbon is essential for receptor binding. The (R)-enantiomer is significantly more active than the (S)-enantiomer.

Quantitative SAR Data

The following table summarizes the effects of various structural modifications on β2-agonist activity, based on data for representative compounds. Potency is often expressed as the pD2 value (-log EC50), where a higher value indicates greater potency.

| Compound | Aromatic Ring | α-Substituent | N-Substituent | Relative β2 Potency (pD2) | β2/β1 Selectivity | Duration of Action |

| Isoproterenol | 3,4-di-OH (Catechol) | -H | -CH(CH3)2 | ~7.6 | Low | Short |

| This compound | 3,4-di-OH (Catechol) | -CH2CH3 | -CH(CH3)2 | ~7.0-7.5 | Moderate | Short |

| Salbutamol | 3-CH2OH, 4-OH | -H | -C(CH3)3 | ~7.0 | High | Moderate |

| Terbutaline | 3,5-di-OH (Resorcinol) | -H | -C(CH3)3 | ~6.5 | High | Moderate |

| Formoterol | 3-NHCHO, 4-OH | -H | -CH(CH3)CH2-Ph-OCH3 | ~10.5 | Very High | Long |

| Salmeterol | 3-CH2OH, 4-OH | -H | -(CH2)6-O-(CH2)4-Ph | High | Very High | Long |

Note: pD2 values are approximate and can vary based on the specific assay conditions. This table is a representative summary of established SAR principles.

Signaling Pathway and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like this compound initiates a Gs protein-coupled signaling cascade, leading to bronchodilation.

References

Isoetharine's Off-Target Effects: A Technical Guide to Preliminary Findings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential off-target effects of Isoetharine, a beta-2 adrenergic receptor agonist, based on preliminary in vitro studies. The document focuses on quantitative data, detailed experimental methodologies, and the underlying signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is a sympathomimetic amine that has been used as a bronchodilator for the treatment of asthma and other obstructive airway diseases. Its therapeutic effect is primarily mediated by the activation of beta-2 adrenergic receptors (β2AR) on airway smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent muscle relaxation. However, like many small molecule drugs, this compound is not perfectly selective and can interact with other receptors and signaling pathways, leading to potential off-target effects. This guide summarizes key preclinical findings related to these off-target interactions, with a particular focus on its activity at the beta-1 adrenergic receptor (β1AR) and its role as a biased agonist.

Quantitative Analysis of Receptor Binding Affinity

Understanding the binding profile of a drug is fundamental to characterizing its selectivity and potential for off-target effects. Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. In a key study by Baker (2010), the binding affinity of this compound for human β1 and β2 adrenergic receptors was quantified.[1]

| Receptor Subtype | Ligand | pKi (mean ± SEM) | Ki (nM) | Selectivity (β2 vs. β1) |

| Human β1-Adrenergic Receptor | This compound | 5.89 ± 0.05 | 1288 | \multirow{2}{*}{~20-fold} |

| Human β2-Adrenergic Receptor | This compound | 7.19 ± 0.06 | 64.6 |

Table 1: Binding Affinity of this compound for Human β1 and β2-Adrenergic Receptors. The pKi value is the negative logarithm of the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A higher pKi value indicates a higher binding affinity. Data sourced from Baker, J. G. (2010). The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors. British journal of pharmacology, 160(5), 1048–1061.[1]

These data indicate that while this compound is selective for the β2AR, it still possesses appreciable affinity for the β1AR, which is consistent with the observation of cardiovascular side effects such as tachycardia.[2][3]

Functional Activity: Gs/cAMP Signaling Pathway

The canonical signaling pathway for β-adrenergic receptors involves the activation of the stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cAMP. The functional consequence of this pathway for this compound at both β1AR and β2AR has been investigated through cAMP accumulation assays.

Off-Target Signaling: Biased Agonism and β-Arrestin Pathway

Recent research has revealed a more complex signaling paradigm for G protein-coupled receptors (GPCRs) known as biased agonism or functional selectivity. This phenomenon describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. Preliminary studies have identified this compound as a β-arrestin biased agonist at the β2AR.[4] This means that this compound may favor the recruitment of β-arrestin to the receptor over the activation of Gs proteins.

The recruitment of β-arrestin can lead to receptor desensitization and internalization, but also to the activation of G protein-independent signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. This biased signaling profile could contribute to both the therapeutic and adverse effects of the drug.

Experimental Protocols

Whole-Cell Radioligand Binding Assay

This protocol is adapted from the methods described by Baker (2010) for determining the binding affinity of ligands for β-adrenergic receptors expressed in CHO-K1 cells.

Objective: To determine the inhibition constant (Ki) of this compound for human β1 and β2-adrenergic receptors.

Materials:

-

CHO-K1 cells stably transfected with either the human β1 or β2-adrenergic receptor.

-

[3H]-CGP 12177 (a non-selective β-adrenergic receptor antagonist radioligand).

-

Unlabeled this compound.

-

Propranolol (for determining non-specific binding).

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

Scintillation fluid and counter.

-

96-well plates.

Procedure:

-

Cell Culture: Culture the transfected CHO-K1 cells in appropriate medium until confluent.

-

Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Assay Setup:

-

Wash the cells with PBS.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Add a fixed concentration of [3H]-CGP 12177 to all wells.

-

For non-specific binding control wells, add a high concentration of propranolol (e.g., 10 µM).

-

-

Incubation: Incubate the plates at 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Lysis:

-

Aspirate the medium and wash the cells with ice-cold PBS to remove unbound radioligand.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol is a general method for measuring the functional response of cells to β-adrenergic receptor stimulation.

Objective: To measure the accumulation of intracellular cAMP in response to this compound stimulation.

Materials:

-

CHO-K1 cells stably transfected with either the human β1 or β2-adrenergic receptor.

-

This compound.

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

Cell culture medium.

-

Lysis buffer.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Culture and Plating: Culture and plate the cells as described in the radioligand binding assay protocol.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX for a short period (e.g., 15-30 minutes) to prevent the breakdown of newly synthesized cAMP.

-

Stimulation: Add varying concentrations of this compound or a positive control (e.g., forskolin) to the wells.

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 10-30 minutes) to allow for cAMP production.

-

Lysis: Stop the reaction and lyse the cells according to the instructions of the chosen cAMP assay kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration using a suitable detection method (e.g., ELISA, HTRF).

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.

-

β-Arrestin Recruitment Assay

This is a general protocol for assessing the recruitment of β-arrestin to the β2-adrenergic receptor upon agonist stimulation. Various commercial kits and methodologies are available (e.g., PathHunter, Tango).

Objective: To quantify the recruitment of β-arrestin to the β2-adrenergic receptor in response to this compound.

Materials:

-

Cells co-expressing the β2-adrenergic receptor and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

-

This compound.

-

A reference agonist (e.g., Isoproterenol).

-

Imaging system (for fluorescence-based assays) or a luminometer (for enzyme complementation-based assays).

Procedure:

-

Cell Culture and Plating: Culture and plate the engineered cells in appropriate plates for the detection method.

-

Stimulation: Add varying concentrations of this compound or a reference agonist to the wells.

-

Incubation: Incubate the plates at 37°C for a time sufficient for β-arrestin recruitment to occur (this may vary depending on the assay system).

-

Detection: Measure the signal generated by the recruitment of β-arrestin. This could be the translocation of a fluorescently tagged β-arrestin to the cell membrane (visualized by microscopy) or the generation of a luminescent signal in an enzyme fragment complementation assay.

-

Data Analysis:

-

Generate dose-response curves for β-arrestin recruitment for both this compound and the reference agonist.

-

Compare the potency (EC50) and efficacy (Emax) of this compound to the reference agonist to determine its bias towards the β-arrestin pathway.

-

Conclusion and Future Directions

The preliminary data presented in this guide highlight the multifaceted pharmacological profile of this compound. While it is a potent β2AR agonist, its off-target effects at the β1AR and its biased agonism towards the β-arrestin pathway are critical considerations for its therapeutic use and for the development of future, more selective bronchodilators. The cardiovascular side effects are likely attributable to its β1AR activity. The implications of its β-arrestin bias are more complex and may contribute to both receptor desensitization and the activation of distinct signaling cascades that could have both beneficial and detrimental effects.

Further research is warranted to:

-

Quantify the bias factor of this compound for the β-arrestin pathway relative to the Gs/cAMP pathway.

-

Elucidate the downstream consequences of β-arrestin recruitment by this compound in relevant cell types, such as airway smooth muscle cells and cardiomyocytes.

-

Investigate the potential off-target effects of this compound on other GPCRs and signaling pathways through broader profiling studies.

A thorough understanding of these off-target effects is essential for a complete risk-benefit assessment of this compound and for guiding the design of next-generation respiratory therapeutics with improved safety and efficacy profiles.

References

- 1. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Selective Bronchodilation: A Technical Guide to the Discovery and Initial Synthesis of Isoetharine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the quest for safer and more effective treatments for bronchospastic disorders like asthma led to a pivotal shift from non-selective adrenergic agonists, such as epinephrine and isoproterenol, to agents with greater selectivity for the smooth muscle of the airways. Isoetharine emerged as a significant milestone in this endeavor, representing one of the first commercially successful β-adrenergic agonists with a preferential action on what would later be classified as β2-adrenergic receptors.[1] This technical guide provides an in-depth exploration of the discovery and initial chemical synthesis of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying scientific principles for researchers, scientists, and drug development professionals.

The Discovery of this compound: A Sterling-Winthrop Endeavor